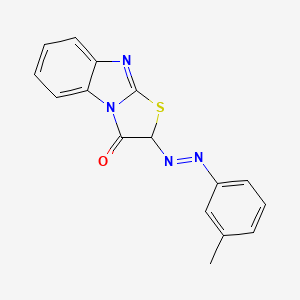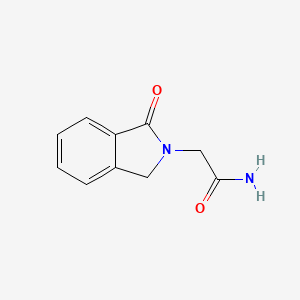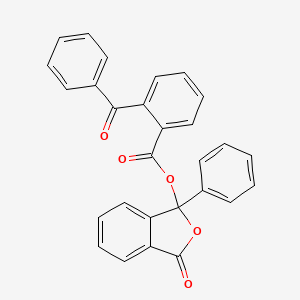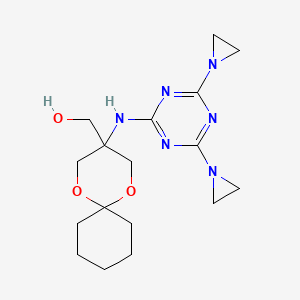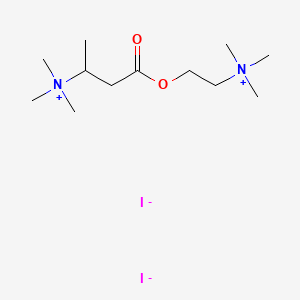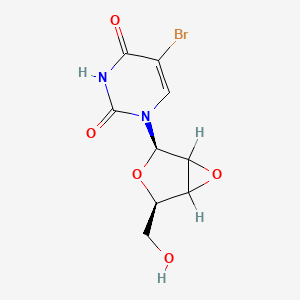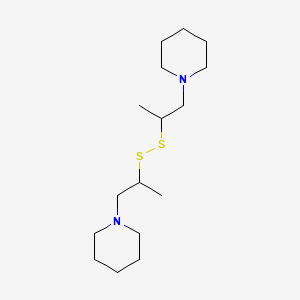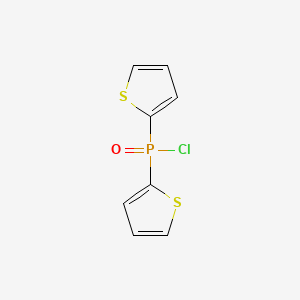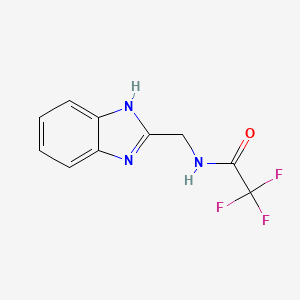
3'-Azido-2',3'-dideoxy-5-thiocyanatouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential in inhibiting telomerase activity, which is a key enzyme involved in cellular aging and cancer.
Vorbereitungsmethoden
The synthesis of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of the azido group at the 3’ position. The thiocyanate group is then introduced at the 5’ position. The final product is obtained after deprotection of the hydroxyl groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and high-throughput purification techniques .
Analyse Chemischer Reaktionen
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the thiocyanate group.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The thiocyanate group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. .
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving nucleic acid interactions and modifications.
Medicine: This compound is investigated for its potential in cancer therapy due to its ability to inhibit telomerase activity, leading to telomere shortening and potential cancer cell death.
Industry: It is used in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine involves the inhibition of telomerase activity. Telomerase is an enzyme that adds telomeric DNA repeats to the ends of chromosomes, which is crucial for cellular replication and longevity. By incorporating into the DNA, this compound prevents the elongation of telomeres, leading to cellular senescence and apoptosis in cancer cells. This selective inhibition is due to the structural similarity of the compound to natural nucleosides, allowing it to be incorporated into the DNA by telomerase but not by other DNA polymerases .
Vergleich Mit ähnlichen Verbindungen
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is unique compared to other nucleoside analogs due to its dual modifications at the 3’ and 5’ positions. Similar compounds include:
3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with an azido group at the 3’ position, known for its telomerase inhibitory activity.
3’-Azido-2’,3’-dideoxyadenosine: Similar in structure but with an adenine base, also used in telomerase inhibition studies.
3’-Azido-2’,3’-dideoxy-6-thioguanosine: Contains a thiogroup at the 6’ position, adding another layer of modification for specific applications
These compounds share similar mechanisms of action but differ in their specific modifications, which can influence their selectivity and potency in various applications.
Eigenschaften
CAS-Nummer |
111495-96-6 |
|---|---|
Molekularformel |
C10H10N6O4S |
Molekulargewicht |
310.29 g/mol |
IUPAC-Name |
[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H10N6O4S/c11-4-21-7-2-16(10(19)13-9(7)18)8-1-5(14-15-12)6(3-17)20-8/h2,5-6,8,17H,1,3H2,(H,13,18,19)/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
MRIVVOQRLBCTOK-SHYZEUOFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)


